molecular formula C10H9N3O5 B14509895 N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide CAS No. 62879-67-8

N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide

Katalognummer: B14509895
CAS-Nummer: 62879-67-8
Molekulargewicht: 251.20 g/mol
InChI-Schlüssel: XTIYAPFFUKDPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is a chemical compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide typically involves the reaction of a suitable precursor with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-nitrophenyl)prop-2-enamide
  • 2-Cyano-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide
  • N-(2-hydroxy-5-nitrophenyl)prop-2-enamide

Uniqueness

N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the nitrophenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62879-67-8

Molekularformel

C10H9N3O5

Molekulargewicht

251.20 g/mol

IUPAC-Name

N-carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H9N3O5/c11-10(16)12-9(15)4-1-6-5-7(13(17)18)2-3-8(6)14/h1-5,14H,(H3,11,12,15,16)

InChI-Schlüssel

XTIYAPFFUKDPAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)NC(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.